6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKHANAHRZJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Pyridazine Synthesis
The 3-aminopyridazine precursor is functionalized at the 6-position with a 3-methoxyphenyl group. Source demonstrates that 3-amino-6-substituted pyridazines react with α-bromoketones under acidic conditions to form the imidazo[1,2-b]pyridazine core. For example, 3-amino-6-(3-methoxyphenyl)pyridazine is synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the starting material.
Cyclization with α-Bromoketones
The α-bromoketone, often derived from acetophenone derivatives, undergoes condensation with the substituted pyridazine. In a representative procedure, 3-methoxyacetophenone is brominated to yield α-bromo-3-methoxyacetophenone, which then reacts with 3-amino-6-(3-methoxyphenyl)pyridazine in refluxing dioxane with catalytic HCl. This step forms the imidazo[1,2-b]pyridazine scaffold while introducing the 3-methoxyphenyl substituent.
Functionalization of the 2-Amino Group
The 2-amino group in the target compound is introduced via reduction or direct substitution:
Nitro Group Reduction
A nitro group at the 2-position of the imidazo[1,2-b]pyridazine intermediate is reduced to an amine using SnCl₂ in ethanol. For instance, 6-(3-methoxyphenyl)-2-nitroimidazo[1,2-b]pyridazine is treated with SnCl₂·2H₂O at 60°C for 4 hours, yielding the 2-amine derivative with >90% conversion.
Direct Amination Strategies
Alternative approaches employ Ullmann-type coupling or Buchwald-Hartwig amination to introduce the amino group directly. However, these methods require palladium catalysts and elevated temperatures, complicating scalability.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Solvents : Dioxane and DMF are preferred for cyclization due to their high boiling points and ability to dissolve polar intermediates. Ethanol is avoided for condensation steps due to competing esterification side reactions.
-
Catalysts : Protic acids (e.g., HCl) accelerate cyclization, while sodium hydride enhances methylation efficiency during methoxy group installation.
Microwave-Assisted Synthesis
Microwave irradiation significantly improves reaction efficiency. For example, S-alkylation of 6-aminopyridazine-3-thiol with benzyl bromide under microwave conditions (150°C, 20 minutes) achieves 95% yield compared to 60% with conventional heating.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >95%, as specified for the final compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.82–7.45 (m, 4H, aromatic-H), 6.90 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₁₃H₁₂N₄O [M+H]⁺: 241.1089; found: 241.1085.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Reduction | 65–75 | 95 | Scalable, minimal byproducts | Requires toxic SnCl₂ |
| Microwave-Assisted | 85–90 | 98 | Rapid, energy-efficient | Specialized equipment needed |
| Direct Amination | 50–60 | 90 | Avoids reduction steps | Low yield, expensive catalysts |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). A series of compounds, including 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine, were evaluated for their antimycobacterial properties. The structure-activity relationship (SAR) analysis indicated that substitutions at specific positions on the imidazo scaffold significantly influenced activity levels.
Key Findings:
- In vitro Activity : Compounds were tested against Mtb and Mycobacterium marinum (Mm), with notable results showing minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL for certain derivatives .
- Mechanism of Action : The presence of a methoxy group at position C3 and a phenyl moiety at C2 enhanced the compounds' ability to inhibit bacterial growth, suggesting a specific interaction with bacterial enzymes or pathways .
| Compound | C2 Substituent | C3 Substituent | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | Ph | BnO | 1 | 1.51 |
| 2a | Ph | BnS | 0.5 | 0.25 |
| 3a | Ph | BnNMe | 1 | 0.5 |
Inhibition of FLT3 Kinase in Acute Myeloid Leukemia
Another significant application of imidazo[1,2-b]pyridazine derivatives is in the treatment of acute myeloid leukemia (AML). The FLT3 kinase is a well-known target in AML therapy due to its role in cell proliferation and survival.
Research Insights:
- Potency : Compounds derived from the imidazo[1,2-b]pyridazine scaffold showed nanomolar inhibitory activity against FLT3 mutations commonly associated with poor patient outcomes .
- Structure-Activity Relationship : Modifications at the C3 position were found to enhance binding affinity and inhibitory potency against FLT3-ITD and FLT3-D835Y mutants .
| Compound ID | IC50 (nM) FLT3-ITD | IC50 (nM) FLT3-D835Y |
|---|---|---|
| 34f | 4 | 1 |
JAK Inhibition for Autoimmune Diseases
Imidazo[1,2-b]pyridazine derivatives have also been explored as inhibitors of Janus kinases (JAKs), which are critical in mediating inflammatory responses in autoimmune diseases.
Clinical Applications:
- Therapeutic Potential : The compounds have shown promise as pan-JAK inhibitors, targeting multiple JAK pathways involved in conditions like psoriasis and rheumatoid arthritis .
- Mechanism : By inhibiting JAK kinases, these compounds can potentially reduce inflammation and improve clinical outcomes in autoimmune conditions.
Case Study 1: Antimycobacterial Screening
In a high-throughput screening campaign involving over 18,000 compounds, several imidazo[1,2-b]pyridazine derivatives were identified with significant activity against Mtb. The most active structures were further analyzed for their pharmacokinetic properties and metabolic stability .
Case Study 2: FLT3 Inhibitors Development
A recent study developed new isosteric derivatives based on the imidazo[1,2-b]pyridazine core for use as FLT3 inhibitors. These compounds underwent extensive testing for both potency and selectivity against various kinases involved in AML .
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Imidazo[1,2-b]pyridazine Derivatives
2-Methylimidazo[1,2-b]pyridazin-6-amine (CAS 154704-35-5) :
- Structure : Substituted with a methyl group at position 2 and an amine at position 5.
- Properties : Molecular weight 148.17 (C₇H₈N₄), higher solubility in polar solvents due to the amine group.
- Applications : Serves as a precursor for further functionalization, such as Suzuki couplings to introduce aryl groups .
3-Bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5) :
Nitrogen Position Variations
- Imidazo[1,2-a]pyrimidines vs. Imidazo[1,2-b]pyridazines :
Substituent Effects at Position 6
Aryl and Heteroaryl Groups
3-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine :
3-(4-(Methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (Compound 15) :
6-(Substituted Aryl)imidazo[1,2-b]pyridazines (Compounds 2f and 2g) :
Alkyl and Alkoxy Chains
- 6-Chloro-2-substituted imidazo[1,2-b]pyridazines: Synthesis: Derived from 3-amino-6-chloropyridazine and 2-bromo-1-arylethanones. Chlorine at position 6 facilitates Suzuki couplings with boronic acids to introduce aryl groups . Comparison: Chlorine substitution reduces bioavailability but improves stability in acidic conditions compared to methoxy derivatives .
Functional Group Modifications
Amine Derivatives
- N-[trans-4-(Pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine: Synthesis: Achieved via Buchwald–Hartwig amination (yield: 49–90%). Activity: Shows nanomolar inhibition of Plasmodium falciparum growth due to the basic cyclohexyl-pyrrolidine moiety enhancing solubility and target engagement .
- 3-(6-Aminopyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Structure: Features an additional aminopyridinyl group. Application: Acts as a dual kinase inhibitor (c-Met and VEGFR2) in cancer therapy, with improved selectivity over simpler amine analogs .
Urea and Benzamide Derivatives
- 6-Phenoxyimidazo[1,2-b]pyridazines (4a–c): Synthesis: Phenoxy groups introduced via nucleophilic aromatic substitution (K₂CO₃, DMF). Comparison: Urea derivatives (e.g., 5a–d) exhibit higher metabolic stability than benzamides (e.g., 6a–b) due to reduced CYP450-mediated oxidation .
Biological Activity
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique imidazo[1,2-b]pyridazine core structure is associated with various biological activities, particularly in the context of cancer and infectious diseases.
- Chemical Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- CAS Number : 1191894-48-0
The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably TAK1 (Transforming Growth Factor Beta-Activated Kinase 1). TAK1 plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, inhibiting its phosphorylation and activation, which can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties:
- Inhibition of FLT3 Kinase : The compound has been shown to inhibit the FLT3-ITD pathway, which is significant in acute myeloid leukemia (AML). It has demonstrated nanomolar IC50 values against recombinant FLT3-ITD and FLT3-D835Y variants, indicating strong potential as a therapeutic agent for AML treatment .
- Cell Cycle Arrest : In vitro assays indicate that the compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
Antimycobacterial Activity
The imidazo[1,2-b]pyridazine scaffold has been explored for its antimycobacterial properties against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis and Mycobacterium marinum. The presence of specific substituents on the phenyl moiety enhances activity against these pathogens .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | C3 | Enhances potency against Mtb |
| Fluoro | C2 | Increases selectivity and efficacy |
| Benzyl | C6 | Critical for binding affinity |
The SAR analysis indicates that modifications at positions C2 and C6 significantly affect the compound's activity against both cancer cells and mycobacterial strains .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of various imidazo[1,2-b]pyridazine derivatives found that this compound was among the most potent inhibitors of cancer cell lines with IC50 values ranging from 0.08 to 12.07 µM. This study highlights its potential as a lead compound for developing new anticancer therapies targeting FLT3 mutations in AML patients .
Case Study 2: Antimycobacterial Activity
In a comparative study of various imidazo[1,2-b]pyridazines against Mycobacterium tuberculosis, the compound showed superior activity with MIC values significantly lower than those of other tested compounds. This suggests its viability as a candidate for further development in treating tuberculosis infections .
Q & A
Basic: What are the common synthetic routes for 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation or Friedländer’s method. For example:
- Friedländer’s Method : Reacting 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form the imidazopyridazine core .
- Arylglyoxal Cyclization : Using 3-aminopyridazines with arylglyoxals to construct the imidazo[1,2-b]pyridazine scaffold, followed by O-alkylation with diazoalkanes to introduce methoxy groups .
- Halogenation/Nitration : Intermediate 6-chloro derivatives (e.g., 6-chloro-3-nitroimidazo[1,2-b]pyridazine) can undergo nucleophilic substitution with arylthiols or amines to introduce substituents .
Key Considerations : Optimize reaction solvents (e.g., 1,2-dimethoxyethane) and catalysts to improve yields. Monitor purity via HPLC .
Basic: What analytical techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C3-phenyl, amine at C2-imidazole) .
- X-ray Crystallography : Confirms regioselectivity in derivatives, such as 6-chloro-2-benzoylimidazo[1,2-b]pyridazine, resolving ambiguities in fused-ring systems .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can synthetic yield be optimized for halogenated derivatives?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Reflux conditions (100–120°C) favor imidazole ring closure but may require inert atmospheres to prevent decomposition .
Data Contradiction : Some methods report <50% yields for 6-chloro derivatives due to competing side reactions (e.g., over-nitration). Mitigate via stepwise nitration/substitution .
Advanced: What structure-activity relationships (SAR) govern CNS activity?
Methodological Answer:
- Substituent Effects :
- Assays : Use radioligand displacement (e.g., [³H]diazepam binding) to quantify receptor affinity .
Contradiction : 3-Methoxy-2-phenyl analogs show weak receptor binding, whereas 3-benzamidomethyl derivatives exhibit higher potency, suggesting steric and electronic tuning are critical .
Advanced: How to resolve contradictions in pharmacological data across analogs?
Methodological Answer:
- Comparative Assays : Test analogs in parallel using standardized protocols (e.g., kinase inhibition vs. GPR39 agonism) .
- Computational Docking : Predict binding modes to explain divergent activities (e.g., LY2784544’s selectivity for JAK2 over GPR39) .
- Metabolic Profiling : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .
Advanced: What role do DFT studies play in understanding electronic properties?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at C6) .
- Charge Distribution Maps : Identify electron-rich regions (e.g., imidazole N-atoms) for electrophilic substitution .
- Validation : Cross-validate computational results with experimental NMR chemical shifts .
Advanced: How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Scaffold Hopping : Modify the phenylimidazole core to mimic ATP-binding pockets (e.g., LY2784544’s morpholinomethyl group for JAK2) .
- Bioisosteric Replacement : Replace methoxy with trifluoromethyl to enhance hydrophobic interactions .
- In Silico Screening : Use molecular dynamics to prioritize derivatives with stable binding poses .
Advanced: How to evaluate metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Stability Profiling : Assess pH-dependent degradation in simulated gastric/intestinal fluids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
